molecular formula C5H5FN2O2S B6604031 5-methylpyrazine-2-sulfonyl fluoride CAS No. 2229561-18-4

5-methylpyrazine-2-sulfonyl fluoride

Cat. No. B6604031
CAS RN: 2229561-18-4
M. Wt: 176.17 g/mol
InChI Key: WQLBOWPNQCFFER-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonyl fluorides, including 5-methylpyrazine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Future Directions

Recent advances in the synthesis of sulfonyl fluorides by photocatalysis using different sulfonyl fluoride sources have been reported . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . These advances suggest potential future directions for the synthesis and application of 5-methylpyrazine-2-sulfonyl fluoride and other sulfonyl fluorides.

Mechanism of Action

Target of Action

5-Methylpyrazine-2-sulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . Its primary targets are active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are crucial components of various proteins, playing significant roles in maintaining protein structure and function.

Mode of Action

The compound interacts with its targets through a process known as sulfur(VI) fluoride exchange (SuFEx) . This process involves the exchange of a sulfur-fluorine bond with a nucleophile, leading to the modification of the target residues . This modification can alter the function of the proteins, leading to various downstream effects.

Biochemical Pathways

These could include pathways involving proteases, kinases, and other enzymes where the targeted residues are key to their function .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for biological applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins and pathways it impacts. By modifying key residues, it could alter protein function, potentially inhibiting or enhancing certain biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH levels and the presence of competing nucleophiles could potentially affect the SuFEx process . Additionally, the compound’s resistance to hydrolysis under physiological conditions suggests it may be stable in various biological environments .

properties

IUPAC Name

5-methylpyrazine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLBOWPNQCFFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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